molecular formula C11H14BIO2 B1404140 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 5572-94-1

2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B1404140
CAS RN: 5572-94-1
M. Wt: 315.95 g/mol
InChI Key: JKKCLZFCRZKJEG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Hydrolytic Stability and Structure Analysis

2,2-Difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, a related compound, demonstrates significant hydrolytic stability. X-ray crystal structure analysis reveals a nearly planar 1,3,2-dioxaborinane ring, indicating that the delocalization of the formal positive charge is confined to the heterocyclic ring (Emsley, Freeman, Bates, & Hursthouse, 1989).

Cross-Coupling Reactions

In Suzuki cross-coupling reactions, sterically hindered arylboronic esters, especially 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane, are used to obtain biaryls in good yield. This process involves optimization using anhydrous benzene at reflux and sodium phenoxide with Pd(PPh3)4 catalysts (Chaumeil, Signorella, & Drian, 2000).

Synthesis and Complexes

Fused 1,3,2-dioxaborinanes and their complexes with amines have been synthesized. For example, the complex of 2-phenyl-4-diphenylphosphoryl-4H-1,3-dioxa-2-boraphenanthrene with butylamine forms a dimer due to intermolecular hydrogen bonds, as evidenced by X-ray diffraction data (Balueva, Ayupova, Nikonov, Struchkov, & Pisarevskii, 1994).

Mass Spectral Studies

Mass spectral studies on 4,6-dimethyl-2-phenoxy-1,3,2-dioxaborinan, a related compound, reveal electron impact-induced rearrangement forming hydrocarbon ions. This is rationalized in terms of the relative energies of the bonds involved (Brindley & Davis, 1971).

Chemical Ionization Fragmentations

Chemical ionization induced fragmentations of related compounds, such as 4-methyl-2-phenyl-1,3,2-dioxaborinane, result in hydrocarbon ion and metaboric acid fragments. The mechanisms of these fragmentations have been explored in detail (Hancock & Weigel, 1979).

Synthesis and Derivatives

2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane has been synthesized and characterized. It is less reactive than dimethyl acetyleneboronate, and its derivatives, including catalytic hydrogenation products and Diels-Alder adducts, have been reported (Woods & Strong, 1967).

Stereochemistry of Heterocycles

Alkyl-1,3,2-dioxaborinanes have been synthesized, and their stereochemistry has been studied using PMR spectroscopy. This research provides insights into the conformational homogeneity and heterogeneity of these molecules (Kuznetsov, Gren, Bogatskii, Egorova, & Sidorov, 1978).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

2-(4-iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BIO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKCLZFCRZKJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Zhao, R Shang, WM Cheng, Y Fu - Organic Chemistry Frontiers, 2018 - pubs.rsc.org
Decarboxylative formylation of aryl and heteroaryl halides with glyoxylic acid is enabled by synergistic catalysis using an organic dye, 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (…
Number of citations: 44 pubs.rsc.org
T Yamamoto, T Yamakawa - RSC advances, 2015 - pubs.rsc.org
Ruthenium-catalyzed ortho-selective C–H arylation of acylarenes with halogenated aryl-boronates was promoted by the catalytic amount of bases and provided desired halogenated …
Number of citations: 10 pubs.rsc.org
K Liu, N Li, Y Ning, C Zhu, J Xie - Chem, 2019 - cell.com
The biaryl coupling between a nucleophile (Ar δ− : arylboronates or arylsilanes) and an electrophile (Ar δ+ : arylhalides) represents the state of the art in carbon–carbon bond formation. …
Number of citations: 47 www.cell.com
K Liu, N Li, Y Ning, C Zhu, J Xie - Available at SSRN 3364404, 2019 - papers.ssrn.com
Synthesis of biaryls by Suzuki-Miyaura or Hiyama coupling represents the-state-of-art in carbon-carbon bond formation, in which the coupling occurs between a nucleophile (Ar δ-: …
Number of citations: 0 papers.ssrn.com

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